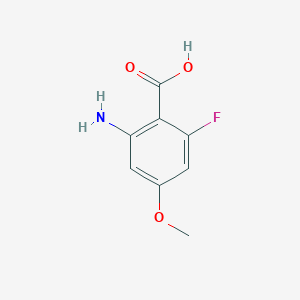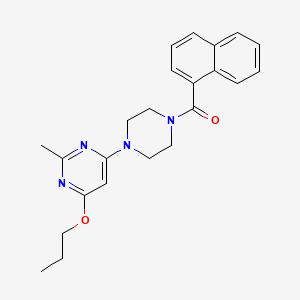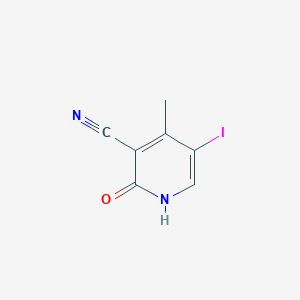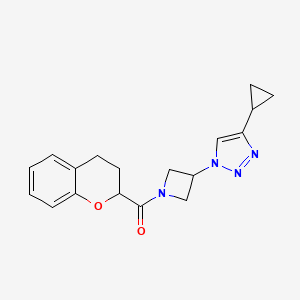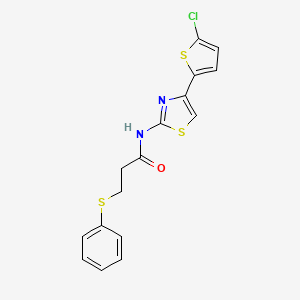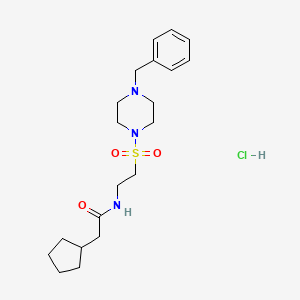![molecular formula C16H17ClN6O3S B2388692 N-(1-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)-3-クロロ-4-メトキシ-N-メチルベンゼンスルホンアミド CAS No. 2309599-04-8](/img/structure/B2388692.png)
N-(1-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)-3-クロロ-4-メトキシ-N-メチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN6O3S and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
トリアゾロチアジアジン骨格は、潜在的な抗がん剤として注目を集めています。研究によると、この化合物の誘導体は、癌細胞に対して有望な細胞毒性を示すことが示されています。 特に、N-(1-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)-3-クロロ-4-メトキシ-N-メチルベンゼンスルホンアミドは、腫瘍細胞の増殖を阻害する活性があることを示しています 。その作用機序と特定の癌の種類に関するさらなる調査が必要です。
抗菌特性
同じ化合物は、抗菌活性も示しています。さまざまな細菌株に対して評価されており、抗菌剤としての潜在的な使用が示唆されています。 研究者らは、微生物の増殖を阻害する効果を観察しています 。さらなる研究では、特定の感染症の治療におけるその応用を検討することができます。
多機能疾患の標的化
生物学的に重要な1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンの構造-活性相関は、創薬にとって重要です。 研究者らは、私たちの化合物のような化合物が、多機能疾患の標的指向薬の合理的開発に貢献することを期待しています .
作用機序
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of action
The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological targets, which can lead to changes in the target’s function .
Biochemical pathways
The specific pathways affected by this compound would depend on its exact targets. Compounds with similar structures have been found to have antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Many 1,2,4-triazole derivatives are known to have good bioavailability due to their ability to form specific interactions with biological targets .
Result of action
The exact molecular and cellular effects of this compound would depend on its specific targets and mode of action. Based on the activities of similar compounds, it might have antimicrobial, anticancer, anti-inflammatory, or antioxidant effects .
生化学分析
Biochemical Properties
It is known that similar compounds have been used as bromodomain and extraterminal inhibitors, which suggests that this compound may interact with proteins such as BRD4
Cellular Effects
Similar compounds have been shown to have high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to exhibit enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
3-chloro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEVTAFDDUGKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)


![1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2388618.png)
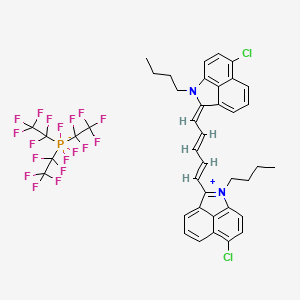
![5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2388620.png)
![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
